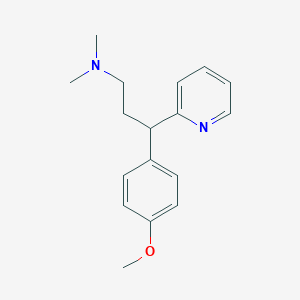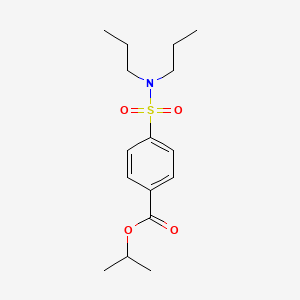
Probenecid Isopropyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Probenecid Isopropyl Ester is a derivative of probenecid, a well-known uricosuric agent used primarily to treat gout and hyperuricemia. This esterified form is synthesized to enhance certain properties of the parent compound, such as solubility and bioavailability. Probenecid itself is known for its ability to inhibit the renal excretion of organic anions, thereby increasing the plasma concentration of various drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Probenecid Isopropyl Ester can be synthesized through esterification, a reaction between probenecid and isopropyl alcohol in the presence of an acid catalyst like concentrated sulfuric acid . The reaction typically involves heating the mixture to facilitate the formation of the ester and water as a byproduct. Other methods include the reaction of probenecid with isopropyl chloride in the presence of a base such as pyridine to neutralize the resulting hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of pervaporation reactors can enhance the conversion rates by shifting the equilibrium towards ester formation .
Analyse Chemischer Reaktionen
Types of Reactions
Probenecid Isopropyl Ester undergoes various chemical reactions, including:
Oxidation and Reduction: While the ester itself is relatively stable, the parent compound probenecid can undergo oxidation and reduction reactions.
Substitution: The ester group can be substituted under specific conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: Probenecid and isopropyl alcohol.
Oxidation: Oxidized derivatives of probenecid.
Reduction: Reduced forms of probenecid.
Wissenschaftliche Forschungsanwendungen
Probenecid Isopropyl Ester has various applications in scientific research:
Chemistry: Used as a reagent to study esterification and hydrolysis reactions.
Industry: Utilized in the synthesis of other ester derivatives for pharmaceutical applications.
Wirkmechanismus
The mechanism of action of Probenecid Isopropyl Ester involves the inhibition of organic anion transporters in the renal tubules. This inhibition reduces the excretion of uric acid and other organic anions, thereby increasing their plasma concentrations . The ester form may also enhance the compound’s solubility and bioavailability, making it more effective in its therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Probenecid: The parent compound, primarily used for its uricosuric properties.
Sulfinpyrazone: Another uricosuric agent with similar applications.
Benzbromarone: A potent uricosuric agent used in the treatment of gout.
Uniqueness
Probenecid Isopropyl Ester stands out due to its enhanced solubility and potential for improved bioavailability compared to its parent compound. This makes it a promising candidate for further research and development in pharmaceutical applications.
Eigenschaften
Molekularformel |
C16H25NO4S |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
propan-2-yl 4-(dipropylsulfamoyl)benzoate |
InChI |
InChI=1S/C16H25NO4S/c1-5-11-17(12-6-2)22(19,20)15-9-7-14(8-10-15)16(18)21-13(3)4/h7-10,13H,5-6,11-12H2,1-4H3 |
InChI-Schlüssel |
WFPIRWWOLGATOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



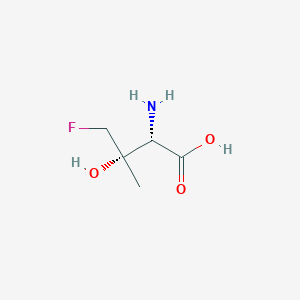
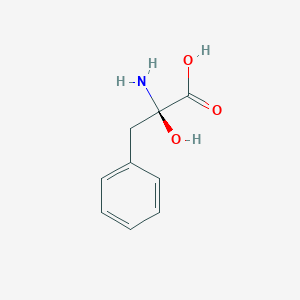
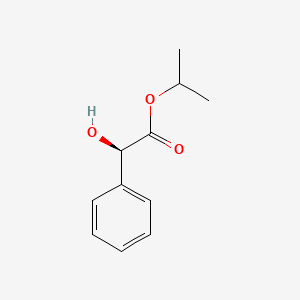
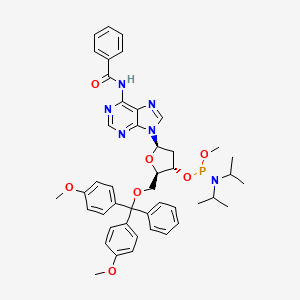


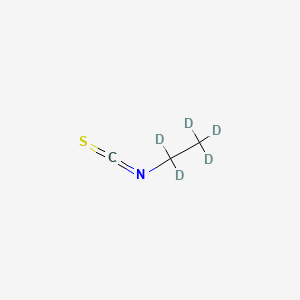
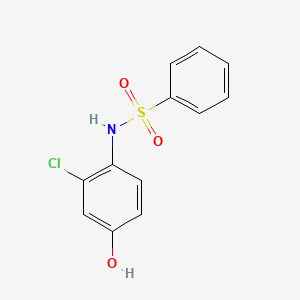
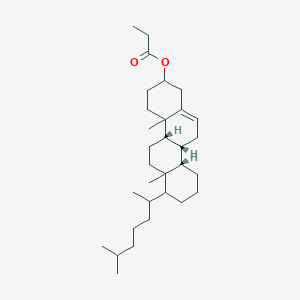

![4-amino-N-[(1R,2R,3S,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B15288302.png)

